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molecular formula C4H5N3O2 B044468 3-Aminopyrazole-4-carboxylic acid CAS No. 41680-34-6

3-Aminopyrazole-4-carboxylic acid

Cat. No. B044468
M. Wt: 127.1 g/mol
InChI Key: KMRVTZLKQPFHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255110B2

Procedure details

To solution of oxalyl chloride (0.6 mL, 6.87 mmol) in anhydrous dichloromethane (15 mL), cooled at −78° C., was added, dropwise, a solution of anhydrous dimethyl sulfoxide (1.2 mL, 16.5 mmol) in dichloromethane (2 mL) and the resulting mixture was stirred for 10 minutes at −78° C. A solution of 2-benzyloxy-1,3-propanediol (0.5 g, 2.75 mmol) in dichloromethane (2 mL) was then added dropwise at −78° C. and the reaction mixture was stirred for 15 minutes. Triethylamine (4.6 mL, 33 mmol) was then added dropwise at −78° C. and the resulting mixture was stirred for 1 hour. The cold bath was removed and an aqueous solution of hydrochloric acid (6 M, 6 mL, 36 mmol) was added, followed by 5-amino-1H-pyrazole-4-carboxylic acid (0.35 g, 2.75 mmol) and the reaction mixture was heated at 70° C. for 1 hour. The solid formed was collected by filtration, washed with water and dried under vacuum. The solid residue (0.53 g) was then washed with dichloromethane to give 65 mg (9% yield) of 6-benzyloxy-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. MS=270 [M+H]+.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Quantity
0.35 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH2:11]([O:18][CH:19]([CH2:22]O)[CH2:20]O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C.Cl.[NH2:32][C:33]1[NH:37][N:36]=[CH:35][C:34]=1[C:38]([OH:40])=[O:39]>ClCCl>[CH2:11]([O:18][C:19]1[CH:20]=[N:32][C:33]2[N:37]([N:36]=[CH:35][C:34]=2[C:38]([OH:40])=[O:39])[CH:22]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CO)CO
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0.35 g
Type
reactant
Smiles
NC1=C(C=NN1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
WASH
Type
WASH
Details
The solid residue (0.53 g) was then washed with dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=NC=2N(C1)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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